Cas no 2411324-71-3 (Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate)

Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate is a specialized organic compound featuring a fluorophenyl-substituted pyrazole core linked to a morpholine moiety via a conjugated butenoate ester. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the fluorophenyl group enhances metabolic stability, while the morpholine and pyrazole functionalities contribute to selective binding interactions. The α,β-unsaturated ester moiety offers versatility for further derivatization. Its well-defined stereochemistry (E-configuration) ensures consistent performance in synthetic applications. The compound's balanced lipophilicity and steric profile make it a valuable intermediate for developing biologically active molecules with optimized pharmacokinetic properties.
Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate structure
2411324-71-3 structure
商品名:Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate
CAS番号:2411324-71-3
MF:C20H22FN3O4
メガワット:387.40478849411
CID:5358301

Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4097795068
    • methyl (2E)-4-{3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholin-4-yl}-4-oxobut-2-enoate
    • Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate
    • インチ: 1S/C20H22FN3O4/c1-13-20(14(2)24(22-13)16-7-5-4-6-15(16)21)17-12-28-11-10-23(17)18(25)8-9-19(26)27-3/h4-9,17H,10-12H2,1-3H3/b9-8+
    • InChIKey: YUUJOHCCBGLMDV-CMDGGOBGSA-N
    • ほほえんだ: FC1C=CC=CC=1N1C(C)=C(C(C)=N1)C1COCCN1C(/C=C/C(=O)OC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 602
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 73.7

Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26615596-0.05g
methyl (2E)-4-{3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholin-4-yl}-4-oxobut-2-enoate
2411324-71-3 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate 関連文献

Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoateに関する追加情報

Comprehensive Overview of Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate (CAS No. 2411324-71-3)

The compound Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate (CAS No. 2411324-71-3) is a sophisticated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a fluorophenyl group, a pyrazole ring, and a morpholine moiety, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for fluorinated compounds like 2411324-71-3 has surged due to their enhanced metabolic stability and bioavailability. This compound's E-configuration and oxobut-2-enoate ester group contribute to its reactivity, enabling diverse synthetic modifications. Laboratories focusing on small molecule drug design frequently investigate such structures for their potential in treating inflammatory diseases or metabolic disorders, topics frequently searched in academic databases.

The 2-fluorophenyl segment in this molecule is particularly noteworthy, as fluorination often improves membrane permeability—a hot topic in medicinal chemistry optimization. Computational studies of 2411324-71-3 suggest possible interactions with biological targets like G-protein-coupled receptors (GPCRs), which dominate approximately 34% of all FDA-approved drugs. Such characteristics make it relevant to current discussions about precision medicine and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the 3,5-dimethylpyrazole unit in Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate offers steric control points for selective functionalization. This aligns with industry demands for chiral building blocks and asymmetric synthesis intermediates—keywords frequently appearing in patent literature. The morpholine ring further enhances water solubility, addressing a common challenge in drug formulation that many researchers query about.

Analytical characterization of CAS 2411324-71-3 typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the growing integration of analytical technology in compound development. Stability studies under various pH conditions—another trending research area—are crucial for determining its suitability as a pharmaceutical intermediate. These aspects correlate with frequent search terms like "compound stability prediction" and "HPLC method development" in scientific forums.

Environmental and regulatory considerations for fluorinated pyrazole derivatives are increasingly important, matching global interest in green chemistry principles. While 2411324-71-3 shows promise, its biodegradation pathways and ecotoxicological profile remain active research areas—topics that gain traction in environmental science discussions. This dual focus on efficacy and safety mirrors current industry priorities for sustainable chemical development.

In material science applications, the conjugated system in Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate suggests potential for organic electronic materials. The compound's ability to form stable crystalline structures makes it interesting for molecular engineering studies, particularly in optoelectronic devices—a field experiencing rapid growth according to recent publication metrics.

Future research directions for CAS 2411324-71-3 may explore its structure-property relationships through computational modeling and experimental validation—an approach gaining popularity in cheminformatics. As artificial intelligence transforms molecular design, compounds with such complex architectures become valuable case studies for machine learning applications in chemistry, addressing frequently searched concepts like "AI in drug discovery."

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